(4R, 2S)-4-Hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-proline Methyl Ester
Overview
Description
Methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxy group, and a phenylfluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the hydroxy group, and the attachment of the phenylfluorene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylfluorene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which Methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S)-3-hydroxy-4-oxo-N-(9’-phenylfluoren-9’-yl)pyrrolidine-2-carboxylic acid methyl ester
- Methyl (2S)-4-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxy group and a phenylfluorene moiety
Properties
IUPAC Name |
methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-29-24(28)23-15-18(27)16-26(23)25(17-9-3-2-4-10-17)21-13-7-5-11-19(21)20-12-6-8-14-22(20)25/h2-14,18,23,27H,15-16H2,1H3/t18-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIVTEQYUJILHQ-JPYJTQIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455605 | |
Record name | Methyl (4R)-4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179990-59-1 | |
Record name | Methyl (4R)-4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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